molecular formula C8H14ClN3O2 B1432129 ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride CAS No. 1417567-78-2

ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride

Cat. No. B1432129
M. Wt: 219.67 g/mol
InChI Key: DUUWWIRMESEUHX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H13N3O2. It has a molecular weight of 219.67 . The compound is a salt, as indicated by the presence of hydrochloride in its name .


Molecular Structure Analysis

The InChI code for ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is 1S/C8H13N3O2.ClH/c1-3-13-8(12)6(2)11-5-7(9)4-10-11;/h4-6H,3,9H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not available in the sources I found.

Scientific Research Applications

The compound belongs to the family of pyrazoles, which are simple aromatic ring organic compounds. Pyrazoles have a wide range of applications in various scientific fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

  • Antibacterial and Antimycobacterial Activities Pyrazole derivatives, which include “ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride”, have been reported to exhibit antibacterial and antimycobacterial activities . These compounds could be used in the development of new antibiotics.

  • Pesticides Pyrazoles are used in at least 19 pesticides as fungicides, insecticides, and herbicides . Therefore, “ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride” could potentially be used in the development of new pesticides.

  • Combinatorial Chemistry Pyrazoles are often used in combinatorial chemistry to create libraries of compounds . “Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride” could be used in the synthesis of new compounds.

  • Antifungal Activities Pyrazole derivatives have been reported to exhibit antifungal activities . Therefore, “ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride” could potentially be used in the development of new antifungal drugs.

  • Anti-inflammatory and Antitumor Activities Some pyrazole derivatives show anti-inflammatory and antitumor activities . This suggests that “ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride” could be explored for potential use in cancer treatment and management of inflammatory diseases.

  • Antioxidant Activities Pyrazole derivatives have also been found to exhibit antioxidant activities . This means “ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride” could potentially be used in the development of antioxidant drugs.

Safety And Hazards

The safety data sheet (MSDS) for ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is available for reference . It’s important to handle all chemical compounds with appropriate safety measures, even if specific hazard information is not available.

properties

IUPAC Name

ethyl 2-(4-aminopyrazol-1-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6(2)11-5-7(9)4-10-11;/h4-6H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUWWIRMESEUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=C(C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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